![molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3](/img/structure/B3001922.png)
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid" is a derivative of azetidine-2-carboxylic acid, which is a naturally occurring azetidine and a known analog of proline, an amino acid that is incorporated into proteins. The methoxyphenyl group attached to the azetidine ring suggests that this compound could be of interest in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and can be used in drug design .
Synthesis Analysis
The synthesis of related azetidine compounds involves several steps, including the formation of a stabilized benzylic carbocation intermediate under acidic conditions, which can then be reduced or participate in Friedel–Crafts reactions to produce tyrosine mimetics . Another approach to synthesizing azetidine derivatives is the intramolecular alkylation to construct the azetidine ring, as described in the practical asymmetric preparation of azetidine-2-carboxylic acid . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, with the possibility of cis and trans isomers. For example, the synthesis and X-ray structural investigation of a related compound, 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, revealed that it crystallizes in a monoclinic system and the solid-state structure was compared with the structure found from NMR studies in solution . This suggests that detailed structural analysis, including X-ray crystallography and NMR, would be necessary to fully understand the molecular structure of "this compound".
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions. The stabilized benzylic carbocation intermediates formed under acidic conditions can be involved in intramolecular or intermolecular Friedel–Crafts reactions . Additionally, the synthesis of novel azetidine derivatives often involves reactions with different aromatic aldehydes or chloro acetyl chloride in the presence of triethyl amine . These reactions are crucial for the modification of the azetidine ring and the introduction of various functional groups that can alter the compound's chemical properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as "this compound", would likely include a high degree of stability due to the presence of the azetidine ring. The methoxy and carboxylic acid functional groups would contribute to the compound's solubility in organic solvents and possibly in water, depending on the pH. The presence of these functional groups could also influence the compound's acidity and basicity, as well as its ability to form hydrogen bonds and participate in further chemical reactions .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid and its derivatives have been a subject of interest in synthetic chemistry. Studies have focused on the synthesis and functional derivatives of azetidines, which includes the conversion of methyl 1-tosylazetidine-2-carboxylate to corresponding carboxylic acid and carbinol (Chen, Sanjiki, Kato, & Ohta, 1967). Additionally, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, has been reported. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation (Soriano, Podraza, & Cromwell, 1980).
Biological Applications
In biological research, azetidine derivatives have been evaluated for their potential as GABA-uptake inhibitors. Azetidine derivatives substituted with acetic acid or carboxylic acid function have been studied for their affinity to GAT-1 and GAT-3 transporters, indicating their potential application in neurological research (Faust, Höfner, Pabel, & Wanner, 2010). Furthermore, azetidine-2-carboxylic acid has been used as a proline analog in studying protein conformation and metabolism in plants and bacteria (Verbruggen, van Montagu, & Messens, 1992).
Therapeutic Research
In therapeutic research, the compound has been involved in the discovery of sphingosine-1-phosphate (S1P) receptor agonists, which are relevant for treating autoimmune diseases (Kurata et al., 2017). Additionally, its analog, L-Azetidine-2-carboxylic acid, was studied for its potential in ameliorating hepatic cirrhosis in rats, demonstrating its possible application in liver disease treatment (Rojkind, 1973).
Safety and Hazards
Orientations Futures
Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on these areas to further understand and utilize this compound.
Mécanisme D'action
Target of Action
Azetidines and their derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Azetidines are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the compound’s interaction with its targets and induce changes in cellular processes .
Biochemical Pathways
Azetidines are known to be involved in various biochemical reactions, including the formation of β-lactams , which play a crucial role in the biosynthesis of many antibiotics .
Result of Action
Azetidine-2-carboxylic acid, a related compound, is known to be a toxic mimic of proline, altering the structure and function of proteins such as collagen, keratin, and hemoglobin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKUSSRDNLLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)
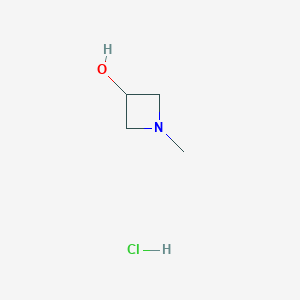
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)
![2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3001848.png)

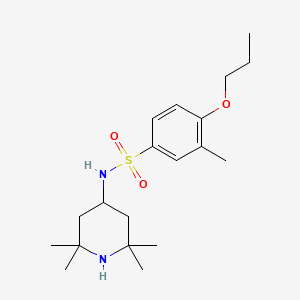
![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)
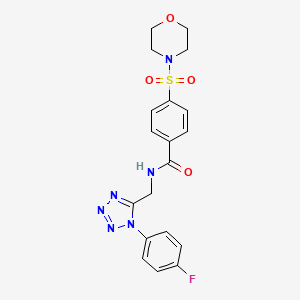
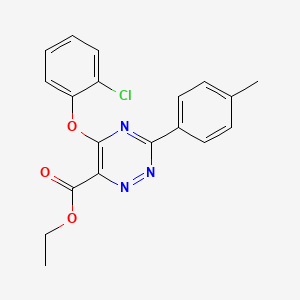
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)
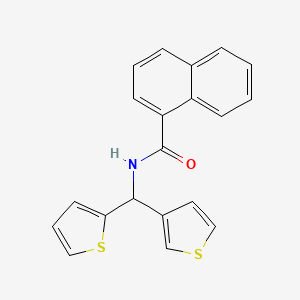
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3001861.png)